molecular formula C14H17NO3 B14183706 Methyl (1-benzoylpyrrolidin-2-yl)acetate CAS No. 918409-40-2

Methyl (1-benzoylpyrrolidin-2-yl)acetate

Cat. No.: B14183706
CAS No.: 918409-40-2
M. Wt: 247.29 g/mol
InChI Key: QVEORULFRZZRTK-UHFFFAOYSA-N
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Description

Methyl (1-benzoylpyrrolidin-2-yl)acetate is a pyrrolidine-derived ester featuring a benzoyl group at the 1-position and a methyl acetate moiety at the 2-position. This structure combines the rigidity of the pyrrolidine ring with the electronic effects of the benzoyl and ester groups, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its applications range from serving as a precursor in drug development to acting as a chiral building block in asymmetric synthesis.

Properties

CAS No.

918409-40-2

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 2-(1-benzoylpyrrolidin-2-yl)acetate

InChI

InChI=1S/C14H17NO3/c1-18-13(16)10-12-8-5-9-15(12)14(17)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

QVEORULFRZZRTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCN1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-benzoylpyrrolidin-2-yl)acetate typically involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction is carried out at elevated temperatures, around 180°C, for about an hour . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The raw materials used are readily available, and the process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Methyl (1-benzoylpyrrolidin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Methyl (1-benzoylpyrrolidin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1-benzoylpyrrolidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoyl and acetate groups may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Methyl 2-(3-(Benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propoxy)acetate (Compound 11, )
  • Key Differences: The pyrrolidine ring here is substituted with a benzyl(phenyl)amino group and a propoxy chain, unlike the benzoyl group in the target compound.
  • Impact: The amino and ether linkages increase polarity, enhancing solubility in polar solvents compared to the benzoylated analog. The bulkier substituents may reduce metabolic stability due to steric hindrance affecting enzymatic interactions.
  • Applications : Primarily used in synthetic routes requiring multifunctional intermediates for complex amine derivatives.
2-Methoxyphenyl 2-{2-[1-Methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamido}-acetate ()
  • Key Differences : The pyrrolidine is replaced by a 1-methylpyrrole ring with a 4-methylbenzoyl group.
  • The acetamido and methoxyphenyl groups introduce hydrogen-bonding sites, influencing crystallinity (as evidenced by single-crystal X-ray data ).
  • Applications : Likely used in crystallography studies or as a bioactive scaffold due to its rigid, planar structure.

Variations in Core Ring Structure

Methyl 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)acetate ()
  • Key Differences : The pyrrolidine ring is fused with a pyridine ring, forming a bicyclic pyrrolopyridine system.
  • The fused ring system may improve metabolic stability but reduce solubility in aqueous media.
  • Applications : Commonly employed in pharmaceutical intermediates targeting kinase inhibitors or nucleic acid-binding molecules.

Ester Group Comparisons

Methyl Acetate ()
  • Key Differences : A simple ester lacking the pyrrolidine-benzoyl framework.
  • Impact :
    • High volatility and low molecular weight make it unsuitable as a pharmaceutical intermediate but ideal as a solvent in resins and coatings.
    • Rapid hydrolysis under acidic/basic conditions compared to the target compound’s sterically shielded ester group.
  • Applications : Industrial solvent, paint remover, and flavoring agent.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Trends Primary Applications
Methyl (1-benzoylpyrrolidin-2-yl)acetate ~263.3 Benzoyl, methyl acetate Moderate in organic solvents Pharmaceutical intermediates
Compound 11 () ~440.5 Benzyl(phenyl)amino, propoxy High in polar solvents Multistep organic synthesis
2-Methoxyphenyl derivative () ~408.4 4-Methylbenzoyl, acetamido Low in water Crystallography, drug design
Pyrrolopyridine derivative () ~202.2 Fused pyrrolopyridine Moderate in DMSO Kinase inhibitors
Methyl Acetate () ~74.08 Simple methyl ester High in ethanol Industrial solvent, flavoring

Research Findings and Implications

  • Electronic Effects: Benzoyl groups (as in the target compound) provide stronger electron-withdrawing effects than alkyl or amino substituents, stabilizing adjacent ester groups against hydrolysis .
  • Biological Activity : Compounds with aromatic fused rings (e.g., pyrrolopyridine in ) exhibit enhanced binding to biological targets due to π-π stacking interactions.
  • Synthetic Utility : The target compound’s balance of rigidity and reactivity makes it preferable over simpler esters (e.g., ) in chiral syntheses requiring stereochemical control.

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